molecular formula C15H24ClNO2 B2449676 [3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propyl](methyl)amine hydrochloride CAS No. 1225333-15-2

[3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propyl](methyl)amine hydrochloride

Cat. No.: B2449676
CAS No.: 1225333-15-2
M. Wt: 285.81
InChI Key: IQCRMEUWALGBOP-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propylamine hydrochloride is a chemical compound with the molecular formula C15H23NO2·HCl It is known for its unique structural features, which include a cyclopropyl group and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propylamine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the cyclopropyl intermediate with a dimethoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Propylamine Group:

Industrial Production Methods

Industrial production of 3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propylamine hydrochloride may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, hydroxides, or amines

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propylamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to alterations in metabolic pathways.

    Modulation of Gene Expression: It may influence the expression of specific genes, resulting in changes in cellular functions and behaviors.

Comparison with Similar Compounds

Similar Compounds

  • [3-Chloropropyl]trimethoxysilane
  • Dimethyl 2,6-pyridinedicarboxylate
  • 7-(3,3-Dihydroxypropyl)-3-methyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione compound with azepane

Uniqueness

3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propylamine hydrochloride is unique due to its specific structural features, such as the presence of both cyclopropyl and dimethoxyphenyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

3-cyclopropyl-3-(3,4-dimethoxyphenyl)-N-methylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-16-9-8-13(11-4-5-11)12-6-7-14(17-2)15(10-12)18-3;/h6-7,10-11,13,16H,4-5,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCRMEUWALGBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1CC1)C2=CC(=C(C=C2)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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